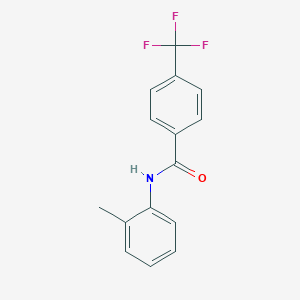

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mecanismo De Acción

The mechanism of action of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and transcription factors, which regulate gene expression. This results in the activation of genes that are involved in various cellular processes, such as cell differentiation, apoptosis, and immune response. In addition, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic pockets, thereby preventing their self-assembly into toxic oligomers and fibrils.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the promotion of neurite outgrowth and synaptogenesis in neurons, and the suppression of inflammatory cytokine production in immune cells. These effects are mediated by the activation of specific genes and signaling pathways, such as the p53 pathway, the Bcl-2 family of proteins, and the NF-kappaB pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity as an HDAC inhibitor, its low toxicity and good solubility in aqueous and organic solvents, and its ability to cross the blood-brain barrier and target the central nervous system. However, it also has some limitations, such as its relatively low stability under acidic and basic conditions, its susceptibility to oxidation and hydrolysis, and its potential for off-target effects on other enzymes and proteins.

Direcciones Futuras

There are several future directions for the research and development of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide, including the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use, the identification of novel HDAC isoform-specific inhibitors with improved selectivity and efficacy, the elucidation of the molecular mechanisms underlying its anti-cancer, neuroprotective, and anti-inflammatory effects, and the exploration of its potential applications in other fields, such as materials science and catalysis.

Métodos De Síntesis

The synthesis of N-(2-methylphenyl)-4-(trifluoromethyl)benzamide involves the reaction between 2-methylbenzoic acid and 4-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an inert solvent, such as dichloromethane or tetrahydrofuran, for several hours. The resulting product is then purified by column chromatography, yielding this compound as a white solid.

Aplicaciones Científicas De Investigación

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been identified as a potent inhibitor of several enzymes, including histone deacetylases (HDACs), which play a critical role in regulating gene expression and cell differentiation. HDAC inhibitors have shown promising results in the treatment of various cancers, neurodegenerative diseases, and inflammatory disorders. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of the disease.

Propiedades

Fórmula molecular |

C15H12F3NO |

|---|---|

Peso molecular |

279.26 g/mol |

Nombre IUPAC |

N-(2-methylphenyl)-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C15H12F3NO/c1-10-4-2-3-5-13(10)19-14(20)11-6-8-12(9-7-11)15(16,17)18/h2-9H,1H3,(H,19,20) |

Clave InChI |

NWTPVFHELMIDRH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F |

SMILES canónico |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)

![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)

![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)

![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)

![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)

![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)